Product packaging for H-Ile-OAll.TosOH(Cat. No.:CAS No. 88224-05-9)

H-Ile-OAll.TosOH

Cat. No.: B2605207
CAS No.: 88224-05-9
M. Wt: 343.4 g/mol
InChI Key: KLSHVPHGOQRRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Strategic Significance of Protected Amino Acid Derivatives in Modern Organic Synthesis

In the intricate process of synthesizing peptides and other complex organic molecules, protecting groups are indispensable tools. wikipedia.org They function by temporarily masking a reactive functional group within a molecule, thereby preventing it from participating in a chemical reaction while another part of the molecule is being modified. wikipedia.org This strategy ensures high selectivity and prevents the formation of unwanted byproducts. wiley-vch.de In peptide synthesis, the assembly of amino acids into a specific sequence requires that the amino group of one amino acid reacts with the carboxyl group of another in a controlled manner. nih.gov To achieve this, the amino group of the incoming amino acid and the carboxyl group of the growing peptide chain are temporarily protected. wiley-vch.denih.gov The choice of protecting groups is critical and is dictated by their stability under the reaction conditions and the ease and selectivity of their removal. wiley-vch.de The concept of "orthogonal protection," where different protecting groups can be removed under distinct conditions without affecting each other, is a cornerstone of modern solid-phase peptide synthesis (SPPS). googleapis.comluxembourg-bio.com This allows for the stepwise and controlled construction of complex peptide chains, including those with branched or cyclic structures. sigmaaldrich.com

Historical Development and Evolution of Allyl Ester Protecting Groups in Peptide Chemistry

The use of allyl esters as protecting groups for carboxylic acids has become a well-established strategy in organic synthesis, particularly in the realm of peptide chemistry. ajol.info The allyl group offers the advantage of being stable to a wide range of reaction conditions, including those used for the removal of other common protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl). googleapis.com This orthogonality is highly desirable in multi-step syntheses. googleapis.com

The removal of the allyl group, a process known as deallylation, is typically achieved under mild and neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophilic scavenger. googleapis.comajol.info This method is advantageous as it avoids the use of harsh acidic or basic conditions that could potentially damage the sensitive peptide chain. googleapis.com Over the years, significant research has been dedicated to optimizing the deallylation process, including the development of more efficient catalyst systems and reaction conditions suitable for automated solid-phase synthesis. google.comnih.gov The evolution of these methods has enhanced the utility of allyl-protected amino acids in the synthesis of complex peptides, including cyclic and modified peptides. googleapis.comnih.gov

Overview of Isoleucine Derivatives as Key Chiral Scaffolds in Advanced Chemical Synthesis

Isoleucine, an essential amino acid, is a chiral molecule possessing two stereocenters, which makes its derivatives valuable building blocks in asymmetric synthesis. The specific stereochemistry of isoleucine can be leveraged to induce chirality in new molecules, a critical aspect in the development of pharmaceuticals where often only one enantiomer of a drug is therapeutically active.

Isoleucine derivatives are utilized in the synthesis of a wide array of biologically active compounds. mdpi.com They can serve as chiral auxiliaries, guiding the stereochemical outcome of a reaction, or be incorporated directly into the final product to impart specific biological properties. nih.gov The unique branched side chain of isoleucine also influences the conformational properties of peptides and proteins. Furthermore, the chemical modification of isoleucine to create non-natural derivatives has expanded its applications in biotechnology and materials science, where these tailored molecules can enhance the properties of polymers or the pharmacokinetic profiles of therapeutic peptides.

Interactive Data Table: Physicochemical Properties of H-Ile-OAll.TosOH

PropertyValueSource(s)
CAS Number 88224-05-9 chemimpex.combiocrick.comchemicalbook.com
Molecular Formula C16H25NO5S chemicalbook.commoldb.comchembk.com
Molecular Weight 343.44 g/mol chemicalbook.commoldb.com
Appearance White to off-white powder chemimpex.com
Melting Point 118 - 122 °C chemimpex.com
Solubility Soluble in Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone. Insoluble in water. biocrick.comchemicalbook.comchembk.com
Storage Conditions Inert atmosphere, Store in freezer, under -20°C chemicalbook.comchembk.com
Optical Rotation [a]20/D = 16 ± 2.5 ° (c=1 in CH2Cl2) chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO5S B2605207 H-Ile-OAll.TosOH CAS No. 88224-05-9

Properties

CAS No.

88224-05-9

Molecular Formula

C16H25NO5S

Molecular Weight

343.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-3-methylpentanoate

InChI

InChI=1S/C9H17NO2.C7H8O3S/c1-4-6-12-9(11)8(10)7(3)5-2;1-6-2-4-7(5-3-6)11(8,9)10/h4,7-8H,1,5-6,10H2,2-3H3;2-5H,1H3,(H,8,9,10)

InChI Key

KLSHVPHGOQRRIE-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)OCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCC(C)C(C(=O)OCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O

solubility

not available

Origin of Product

United States

Reactivity Profiles and Transformational Chemistry of H Ile Oall.tosoh

Mechanistic Investigations of Allyl Ester Cleavage Reactions

The cleavage of the allyl ester in H-Ile-OAll.TosOH is a critical transformation, most commonly achieved through palladium catalysis. This process, along with alternative methods, has been the subject of extensive mechanistic study to optimize reaction conditions and yields.

The most prevalent method for the deprotection of allyl esters is the Tsuji-Trost reaction, which involves a palladium(0) catalyst. wikipedia.org The mechanism begins with the coordination of the Pd(0) catalyst to the double bond of the allyl group, followed by oxidative addition to form a π-allylpalladium(II) complex. wikipedia.org This complex is then susceptible to attack by a nucleophile, often referred to as an "allyl scavenger," which regenerates the Pd(0) catalyst and releases the deprotected carboxylic acid.

The reaction is typically performed with a catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a nucleophilic scavenger. google.com A variety of scavengers have been successfully employed, including morpholine (B109124), N-methylaniline, dimedone, and N,N'-dimethylbarbituric acid. google.com For automated solid-phase peptide synthesis (SPPS), a soluble catalyst system using chloroform (B151607) with acetic acid and N-methylmorpholine has been developed. google.com

The choice of ligand coordinated to the palladium center has a profound effect on the reaction's efficiency and rate. liv.ac.uk The electronic properties of phosphine (B1218219) ligands, in particular, can modulate the catalytic activity. Electron-donating ligands tend to increase the reaction rate, while electron-withdrawing ligands can significantly slow it down. liv.ac.uk This is because electron-donating ligands increase electron density on the palladium, facilitating the oxidative addition step and enhancing the reactivity of the resulting π-allyl complex. researchgate.net Conversely, ligands with strong π-accepting properties can stabilize the palladium complex, making it less reactive. liv.ac.ukresearchgate.net

LigandElectronic PropertyEffect on Reaction RateReference
Tricyclohexylphosphine (PCy₃)Strongly Electron-DonatingFaster Rate liv.ac.uk
Triphenylphosphine (PPh₃)Moderately Electron-DonatingStandard/Moderate Rate google.comliv.ac.uk
Triphenyl phosphite (B83602) (P(OPh)₃)Strongly Electron-Withdrawing/π-AcceptorVery Slow/Low Conversion liv.ac.uk
Xanthene Phosphole Ligandπ-Accepting Phosphole, Large Bite AngleHigh Catalytic Activity researchgate.netacs.org

While palladium catalysis is the standard, concerns over metal contamination and the need for specific reaction conditions have spurred the development of alternative deallylation methods. These include systems based on other transition metals and metal-free approaches.

Cobalt-based systems have emerged as an effective alternative. A method utilizing a Co(II)/TBHP/(Me₂SiH)₂O catalytic system provides an efficient and chemoselective cleavage of allyl esters under mild conditions. acs.orgorganic-chemistry.org This reaction is proposed to proceed via a hydrogen atom transfer (HAT) mechanism, involving a Co(III)-six-membered cyclic intermediate. acs.orgorganic-chemistry.org Other transition metals like nickel and ruthenium have also been employed. A combination of a Ni-H precatalyst with a Brønsted acid can deprotect O-allyl groups, and various ruthenium catalysts have been investigated for allyl group transformations. organic-chemistry.orgnih.gov

Metal-free deprotection offers advantages in terms of cost and purification. One such method involves the use of sodium borohydride (B1222165) (NaBH₄) in a hydroxylic solvent like methanol. ajol.info The reaction proceeds by refluxing the allyl ester with NaBH₄ to furnish the corresponding carboxylic acid in high yield. ajol.info Other reported methods for allyl group cleavage include the use of SmI₂, Lewis acids, and microwave irradiation. acs.orgorganic-chemistry.org

Catalytic/Reagent SystemKey ComponentsConditionsReference
Cobalt-Catalyzed HATCo(II) catalyst, TBHP, (Me₂SiH)₂ORoom Temperature acs.orgorganic-chemistry.org
Metal-Free ReductionNaBH₄, MethanolReflux ajol.info
Nickel-CatalyzedNi-H precatalyst, Brønsted acid- organic-chemistry.org
Ruthenium-CatalyzedKitamura-type catalystsBiologically relevant conditions nih.gov
Samarium(II) IodideSmI₂, H₂O, i-PrNH₂- organic-chemistry.org

Examination of Stereochemical Integrity During Chemical Transformations

L-isoleucine is distinct among the proteinogenic amino acids as it possesses two stereogenic centers, at the α- and β-carbons (C2 and C3). This gives rise to four possible stereoisomers. The compound this compound is derived from L-isoleucine, which has a (2S, 3S) configuration. A significant concern during chemical transformations, particularly those involving activation of the carboxyl group or exposure to basic conditions, is the epimerization at the α-carbon. rsc.org

Epimerization at the α-position of an N-acylated isoleucine residue leads to the formation of the D-allo-isoleucine diastereomer, which has a (2R, 3S) configuration. rsc.org This loss of stereochemical integrity is often driven by the formation of an enolate or an oxazolone (B7731731) intermediate, which allows for proton exchange at the α-carbon. mdpi.com The rate of epimerization is influenced by several factors, including the nature of the amino acid side chain, the strength of the base used, and the type of carboxyl group activation. mdpi.comnih.gov Isoleucine is known to be susceptible to this process. nih.gov

The stereochemical purity of isoleucine-containing compounds can be assessed using techniques like NMR spectroscopy. rsc.org For isoleucine derivatives, the proton signal at the α-carbon for the L-isoleucine and D-allo-isoleucine diastereomers often appear at different chemical shifts, allowing for quantification of epimerization. rsc.orgresearchgate.net For instance, the α-CH peak for the D-allo-isoleucine epimer typically appears downfield from the corresponding L-isoleucine peak. rsc.org Studies have shown that mild reaction conditions, such as certain metal-free N-arylation reactions, can proceed with no significant epimerization. rsc.orgresearchgate.net However, steps like Fmoc-deprotection in SPPS, which utilize a base like piperidine (B6355638), can contribute to racemization, although the effect is often minimal under standard conditions. mdpi.com

Nucleophilic and Electrophilic Reactivity at the Amino and Carboxyl Termini

The chemical reactivity of this compound is defined by its two terminal functional groups.

The amino terminus exists as a p-toluenesulfonate (tosylate) salt. In this protonated form, the ammonium (B1175870) group is not nucleophilic. However, upon neutralization with a suitable base, the free primary amine is liberated. This free amine is a potent nucleophile, capable of participating in a wide range of reactions, most notably amide bond formation (peptide coupling). It can also undergo reactions like N-alkylation. acs.org

The carboxyl terminus is protected as an allyl ester. The carbonyl carbon of the ester is an electrophilic center, susceptible to attack by nucleophiles. This electrophilicity is the basis for esterification and transesterification reactions. rsc.org More importantly, it is the key to the palladium-catalyzed deprotection, where a nucleophilic scavenger attacks the allyl group of the π-allylpalladium intermediate, leading to the cleavage of the C-O bond of the ester and release of the free carboxylate. wikipedia.org Once deprotected, the resulting carboxylic acid can be activated by coupling reagents to become a highly reactive electrophile for subsequent peptide bond formation.

Stability and Reactivity Profiles Under Diverse Reaction Conditions

A major advantage of the allyl ester as a protecting group is its stability under a range of conditions, which allows for orthogonal deprotection strategies in complex syntheses. sigmaaldrich.com

Stability to Acid: The allyl ester group is generally stable to the acidic conditions used to cleave other protecting groups. For example, it is resistant to trifluoroacetic acid (TFA), which is commonly used to remove the tert-butyloxycarbonyl (Boc) group. sigmaaldrich.com The tosylate salt form of this compound is inherently stable in acidic media.

Stability to Base: The allyl ester is also stable to the basic conditions typically used for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, such as treatment with piperidine in DMF. sigmaaldrich.comgoogle.com This orthogonality makes this compound particularly suitable for Fmoc-based solid-phase peptide synthesis. google.com

Reactivity Profile: The specific reactivity of the allyl group is exploited for its removal. It is selectively cleaved under the neutral conditions of palladium(0) catalysis in the presence of a nucleophile. google.comgoogle.com It is incompatible with conditions that can reduce the double bond, such as certain hydrogenation methods or exposure to diimide, which can be formed as an impurity in hydrazine (B178648) used for Dde group removal. sigmaaldrich.comnih.gov

This unique stability and reactivity profile allows chemists to selectively deprotect the C-terminal allyl ester of an isoleucine residue without affecting acid-labile (e.g., Boc, Trt) or base-labile (e.g., Fmoc) protecting groups elsewhere in a molecule.

Applications of H Ile Oall.tosoh in Advanced Synthetic Strategies

Utilization as a Chiral Building Block in Asymmetric Synthesis

Beyond peptide chemistry, H-Ile-OAll.TosOH is a valuable component of the "chiral pool"—a collection of readily available, enantiomerically pure compounds from natural sources that serve as starting materials for asymmetric synthesis. mdpi.com L-Isoleucine possesses two stereocenters (at the α- and β-carbons), making it a useful scaffold for introducing chirality into non-peptidic molecules. quora.comacs.org The use of this compound provides this chiral information in a stable, protected form, ready for synthetic elaboration.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. sigmaaldrich.com Amino acids, including isoleucine, are common precursors for the synthesis of highly effective chiral auxiliaries, such as Evans' oxazolidinones. this compound can be used as the starting material to generate such auxiliaries, where the inherent chirality of the isoleucine backbone dictates the stereoselectivity of reactions like alkylations or aldol (B89426) additions on a substrate temporarily attached to the auxiliary. acs.org Similarly, the chiral framework of isoleucine can be incorporated into the structure of chiral ligands, which are used to coordinate with metal catalysts to perform enantioselective transformations.

Many biologically active natural products are structurally complex and chiral, often containing amino acid or amino acid-derived fragments within their structures. nih.gov The total synthesis of these molecules is a significant challenge in organic chemistry and frequently relies on chiral pool starting materials to establish key stereocenters. mdpi.com this compound serves as an ideal chiral building block for such syntheses. Its protected carboxyl group prevents unwanted reactivity, while its free amino group can be used for coupling or other transformations. By incorporating the isoleucine unit from this compound, chemists can introduce the specific stereochemistry of the (2S, 3S) configuration into a synthetic intermediate, which is a crucial step on the path toward the final natural product target.

Table 2: Examples of Natural Products Containing an Isoleucine Moiety
Natural ProductClassBiological Activity
Gramicidin SCyclic Peptide AntibioticAntibacterial
Actinomycin DPeptide Lactone AntibioticAntitumor
Cyclosporin ACyclic PeptideImmunosuppressant
PhalloidinBicyclic Heptapeptide ToxinStabilizes actin filaments

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation of H Ile Oall.tosoh

Spectroscopic Techniques for Investigating Reaction Pathways and Intermediates

Spectroscopic methods are indispensable for the real-time monitoring of chemical reactions and the identification of transient intermediates. magritek.comnews-medical.net For a compound like H-Ile-OAll.TosOH, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a wealth of structural and quantitative data. news-medical.netosf.io

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is a powerful tool for tracking the progress of reactions involving this compound. osf.io By monitoring the disappearance of reactant signals and the appearance of product signals, one can deduce reaction kinetics. magritek.com More importantly, NMR can often detect and help characterize reaction intermediates, which are species that are formed and consumed during the reaction. magritek.comnews-medical.net For instance, in a synthesis reaction, changes in the chemical shifts of the protons and carbons of the isoleucine backbone, the allyl group, or the tosylate counter-ion would provide direct evidence of bond formation or cleavage. Two-dimensional NMR techniques can further elucidate the structure of complex intermediates.

Interactive Table 1: Predicted NMR Spectroscopic Data for this compound
Atom Type Functional Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
ProtonAllyl CH=CH₂5.8 - 6.0131 - 133
ProtonAllyl CH=CH5.2 - 5.4118 - 120
ProtonAllyl O-CH₂4.6 - 4.766 - 68
ProtonIsoleucine α-CH4.0 - 4.257 - 59
ProtonTosyl Aromatic CH7.2 (d), 7.8 (d)125 - 130, 145 (quat)
ProtonTosyl Methyl CH₃2.421 - 22
CarbonIsoleucine C=O-169 - 171

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying specific functional groups and tracking their transformation during a reaction. In studies of this compound, the characteristic absorption bands for the ester carbonyl (C=O), the sulfonate group (S=O), the amine (N-H), and the vinyl group (C=C) would be monitored. The appearance or disappearance of these key peaks provides clear evidence of the reaction's progress and the nature of any intermediates formed. Modern techniques allow for in-situ measurements, providing a continuous view of the reaction chemistry. google.com

Mass Spectrometry (MS): Mass spectrometry is crucial for identifying the molecular weight of reactants, products, and intermediates. libretexts.org When coupled with techniques like electrospray ionization (ESI), it allows for the analysis of ionic species like this compound directly from the reaction mixture. upce.cz Tandem mass spectrometry (MS/MS) provides deeper structural insight by fragmenting a selected ion and analyzing the resulting pieces. researchgate.net The fragmentation pattern of the this compound molecular ion can confirm its structure and help identify unknown intermediates by revealing their core structural motifs. nih.govmatrixscience.com

Interactive Table 2: Potential Mass Spectrometry Fragmentation Data for the this compound Cation
Precursor Ion (m/z) Fragmentation Pathway Resulting Fragment Ion (m/z) Neutral Loss
172.13Loss of allyl group131.09C₃H₅ (Allyl radical)
172.13Loss of allyloxycarbonyl group72.08C₄H₅O₂
172.13Loss of entire side chain102.06C₅H₁₀

Note: Data corresponds to the cationic part, [H-Ile-OAll]⁺, with a molecular weight of approximately 172.13 Da. The tosylate anion has a mass of 171.21 Da.

Crystallographic Studies of this compound in Reaction Intermediates or Complexes

X-ray crystallography provides definitive, high-resolution three-dimensional structural information, which is invaluable for understanding molecular conformation and intermolecular interactions. nih.gov While obtaining crystals of transient reaction intermediates is challenging, various techniques can be employed to trap these species, allowing for their structural elucidation. nih.govnih.gov

Should this compound be part of a larger complex or a trapped reaction intermediate, crystallographic analysis would reveal its precise atomic arrangement. This includes the exact bond lengths, bond angles, and torsional angles, defining its conformation. Furthermore, the analysis would show how this compound interacts with other molecules in the crystal lattice, such as substrates, catalysts, or solvent molecules, through forces like hydrogen bonds and hydrophobic interactions. nih.gov This information is critical for understanding reaction mechanisms at a fundamental level. nih.gov Methods for capturing these transient states include initiating the reaction within the crystal via diffusion of a substrate or by using rapid freeze-quenching techniques to trap the intermediate at a specific point in time. nih.gov

Interactive Table 3: Hypothetical Crystallographic Data for an this compound Complex
Parameter Description Example Value
Crystal SystemThe geometric category of the crystal lattice.Orthorhombic
Space GroupThe symmetry group of the crystal.P2₁2₁2₁
Unit Cell Dimensions (Å)The lengths of the unit cell axes (a, b, c).a=10.2, b=15.5, c=22.1
Resolution (Å)The level of detail obtained in the structure.1.8
R-factor / R-freeIndicators of the quality of the structural model.0.19 / 0.22

Computational Chemistry Approaches to Conformational Analysis and Reactivity Prediction

Computational chemistry offers powerful predictive tools that complement experimental findings, providing insight into molecular behavior at the atomic level. oscars-project.euyoutube.com For this compound, computational methods can be used to explore its conformational possibilities and to predict its chemical reactivity. nih.govnih.gov

Conformational Analysis: this compound possesses significant conformational flexibility around its rotatable single bonds. Molecular Dynamics (MD) simulations can be employed to explore the potential energy surface of the molecule, identifying low-energy, stable conformations. nih.gov Understanding the preferred shapes of the molecule is key to predicting how it will interact with other reactants or a catalyst's active site. frontiersin.org

Reactivity Prediction: Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure and reactivity of molecules. nih.govscirp.org By calculating the Molecular Electrostatic Potential (MESP), one can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, predicting the most likely sites for chemical attack. mdpi.com Furthermore, DFT can be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products. nih.govresearchgate.net This allows for the prediction of activation barriers and reaction thermodynamics, providing a theoretical framework for understanding why certain reactions are favored over others.

Interactive Table 4: Application of Computational Methods to this compound
Computational Method Application Information Gained
Molecular Dynamics (MD)Conformational SamplingIdentification of stable conformers, understanding of molecular flexibility. nih.gov
Density Functional Theory (DFT)Electronic StructureCalculation of orbital energies (HOMO/LUMO), charge distribution. scirp.org
DFT with MESPReactivity Site PredictionMapping of electrophilic and nucleophilic regions on the molecule. mdpi.com
DFT with Transition State SearchMechanistic Pathway AnalysisDetermination of activation energies and reaction thermodynamics. nih.govnih.gov

Methodological Advancements and Innovations in H Ile Oall.tosoh Utilization

Development of More Efficient and Selective Cleavage Methods

The selective cleavage of the allyl ester is paramount to the utility of H-Ile-OAll.TosOH. The standard and most widely used method involves palladium(0)-catalyzed allyl transfer. sigmaaldrich.com This reaction is typically performed using a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger that captures the allyl group. google.com

Key developments in this area include:

Optimization of Catalyst Systems: Research has refined the catalyst and scavenger system to improve efficiency and prevent side reactions. A common system employs Pd(PPh₃)₄ with scavengers like morpholine (B109124) or 1-hydroxybenzotriazole (B26582) (HOBt) in solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). google.com The choice of scavenger is critical; for instance, HOBt is used to avoid the premature cleavage of the Fmoc group. google.com

Microwave-Assisted Deprotection: To accelerate the cleavage process, microwave irradiation has been successfully applied. nih.gov This technique significantly reduces reaction times, turning a process that could take hours into one that is completed in minutes, which is a major advancement for improving throughput in solid-phase peptide synthesis (SPPS). nih.gov

Alternative Catalysts: While palladium is highly effective, its cost and toxicity have prompted research into alternatives. A novel method using a Cobalt(II)/TBHP/(Me₂SiH)₂O catalytic system has been developed for the deallylation of carboxylic esters. acs.org This approach proceeds via a hydrogen atom transfer (HAT) mechanism and demonstrates excellent chemoselectivity and high yields under mild conditions, offering a more sustainable alternative to palladium-based methods. acs.org

The following table summarizes and compares various methods for allyl ester cleavage.

Method Catalyst/Reagent Typical Conditions Key Advantages Citations
Standard Palladium Catalysis Pd(PPh₃)₄, Nucleophilic Scavenger (e.g., Morpholine, HOBt)CHCl₃/HOAc/NMM or THF, Room TemperatureHigh selectivity, Orthogonal to Fmoc/Boc sigmaaldrich.comgoogle.com
Microwave-Assisted Synthesis Pd(0) catalyst, ScavengerMicrowave IrradiationDrastically reduced reaction times nih.gov
Alternative Metal Catalysis Co(II)/TBHP/(Me₂SiH)₂OMild, aqueous buffered conditionsAvoids expensive and toxic palladium, high functional group tolerance acs.org
Hydrazine (B178648) Treatment Precaution Hydrazine (for Dde removal)Addition of allyl alcohol to the hydrazine reagentPrevents unwanted reduction of the allyl double bond sigmaaldrich.com

Strategies for Mitigating Side Reactions in Peptide Coupling and Related Transformations

When this compound is used in peptide synthesis, particularly in the crucial coupling step, the potential for side reactions exists. The most significant of these for isoleucine is epimerization—the loss of chiral integrity at the α-carbon. polypeptide.commdpi.com

Epimerization can occur via two primary mechanisms:

Oxazol-5(4H)-one Formation: Strong activation of the carboxylic acid can lead to the formation of a planar oxazolone (B7731731) intermediate. Subsequent attack by the amine component can occur from either face of the ring, leading to a mixture of D and L isomers. mdpi.comspbu.ru

Direct Proton Abstraction: The α-proton of the isoleucine residue is weakly acidic and can be abstracted by base, a common component in coupling and deprotection steps. This forms a planar enolate intermediate, which can be re-protonated to yield a racemic mixture. mdpi.com

Several strategies have been developed to minimize the risk of epimerization and other side reactions:

Choice of Coupling Reagent: The use of urethane-protected amino acids (like Fmoc or Boc) inherently reduces the tendency for oxazolone formation. researchgate.net Furthermore, modern coupling reagents are designed for fast reaction rates and minimal epimerization. Onium salts, such as uronium/aminium (e.g., HBTU, HATU) or phosphonium (B103445) (e.g., PyBOP) types, are highly effective. polypeptide.comiris-biotech.de These reagents, often used with additives like HOBt, promote rapid amide bond formation, which outcompetes the rate of epimerization.

Control of Base: The amount and strength of the base (e.g., DIEA, NMM) used during the coupling step must be carefully controlled. Using a minimal amount of a hindered base can reduce the risk of direct proton abstraction. mdpi.com

Pre-activation: Pre-activating the carboxylic acid component before adding it to the amine-functionalized resin can be beneficial. This strategy avoids exposing the free amine of the growing peptide chain to an excess of the activation reagent, which can prevent side reactions like guanidinylation if carbodiimides or uronium reagents are used. iris-biotech.de

Temperature Control: Lowering the reaction temperature can often slow the rate of epimerization more significantly than the rate of the desired coupling reaction, thereby improving the chiral purity of the final peptide.

Integration into Automated Synthesis Platforms and High-Throughput Methodologies

The unique properties of this compound make it well-suited for use in automated solid-phase peptide synthesis (SPPS) and high-throughput (HTS) applications. conceptlifesciences.com Automated synthesizers offer significant advantages in speed, reproducibility, and reduced manual labor, making the synthesis of complex peptides more routine. ukri.org

The integration of allyl-based chemistry into these platforms has been a key area of innovation:

Automated Allyl Deprotection: A significant challenge for automation was the delivery of the palladium catalyst, which was often used as a solid suspension. A crucial innovation was the development of soluble organopalladium catalyst compositions. google.com A patented method describes dissolving Pd(PPh₃)₄ in a solvent system containing an organic acid and a suitable acceptor, making the catalyst solution stable and deliverable by the fluidic systems of an automated synthesizer. google.com This enables the fully automated, multi-step synthesis of complex peptides, such as head-to-tail cyclic peptides, directly on the resin. google.com

High-Throughput Synthesis (HTS): Allyl protecting groups are valuable in combinatorial chemistry and the high-throughput synthesis of peptide libraries. springernature.com For example, an Nα-Fmoc-Asp-O-allyl derivative was used as an anchor to a solid support for the split-and-pool synthesis of a library containing over 1,700 tyrocidine analogues. nih.gov The allyl group was later removed with Pd(PPh₃)₄ to enable on-resin cyclization, demonstrating the compatibility of this chemistry with HTS methodologies for drug discovery. nih.gov

The table below highlights the advantages of integrating this compound and related chemistries into automated platforms.

Feature Advantage in Automated/HTS Context Citations
Orthogonality Allows for complex, pre-programmed synthetic sequences (e.g., side-chain modification, cyclization) without manual intervention. sigmaaldrich.comconceptlifesciences.com
Speed & Efficiency Automated synthesizers can run multiple reaction cycles unattended, drastically increasing throughput compared to manual methods. conceptlifesciences.comukri.org
Reproducibility Precise, computer-controlled delivery of reagents ensures high reproducibility between syntheses. thermofisher.com
Soluble Catalysts Enables the key allyl deprotection step to be fully automated within a standard SPPS instrument. google.com
Combinatorial Libraries Facilitates the parallel or split-and-pool synthesis of large numbers of distinct peptides for screening purposes. springernature.comnih.gov

Sustainable Practices and Resource Efficiency in its Application

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its significant environmental impact, which is often characterized by a high Process Mass Intensity (PMI) due to the large volumes of solvents and reagents used. nih.govrsc.org The utilization of this compound is subject to these considerations, with innovations aimed at improving its environmental footprint.

Key areas of focus for sustainability include:

Solvent Replacement: The most common solvent in SPPS, dimethylformamide (DMF), is under scrutiny for its toxicity. Research is actively exploring greener, more benign alternatives. mdpi.combrieflands.com Solvents like dipropyleneglycol dimethylether (DMM) have been investigated and shown to be effective for all stages of SPPS, including swelling, coupling, and deprotection, while being biodegradable and having low toxicity. mdpi.com

Catalyst Management: Palladium is a precious, expensive, and toxic heavy metal. mdpi.com Sustainable approaches focus on minimizing its use through more efficient catalysts, recycling the catalyst from waste streams, or replacing it entirely. The development of cobalt-based cleavage methods is one such example of moving towards more abundant and less toxic metals. acs.org

Aqueous Phase Synthesis: Performing reactions in water is a primary goal of green chemistry. rsc.org Methods for the deprotection of allylcarbamates in aqueous solutions using a palladium catalyst have been developed. These methods leverage the polar nature of the protecting group motif to enable deprotection of even highly nonpolar substrates in water, significantly reducing the reliance on organic solvents. rsc.org

Atom Economy: While protecting group strategies are essential, they inherently lower the atom economy of a synthesis. nih.gov Broader strategic shifts, such as exploring N- to C-directional synthesis or chemoenzymatic methods, represent long-term goals to minimize the reliance on protecting groups and excess reagents, thereby fundamentally improving the resource efficiency of peptide production. nih.govrsc.org

Future Perspectives and Emerging Research Directions for H Ile Oall.tosoh

Exploration of Novel Catalytic Systems for Allyl Ester Cleavage

The removal of the allyl protecting group is a crucial step in the utilization of H-Ile-OAll.TosOH in multi-step syntheses. While palladium-catalyzed reactions are standard, the field is actively seeking more efficient, cost-effective, and environmentally benign alternatives.

Current Research and Findings:

Cobalt-Catalyzed Deprotection: A novel method utilizing a Co(II)/TBHP/(Me2SiH)2O catalytic system has been developed for the cleavage of allyl carboxylic esters. This system is noted for its high efficiency, mild reaction conditions, and use of an inexpensive catalyst. acs.org The reaction demonstrates excellent chemoselectivity and tolerance for various functional groups, proceeding with high yields. acs.org

Ruthenium and Ruthenium/Palladium Dual Catalysis: Homogeneous ruthenium and dual ruthenium/palladium catalyst systems have been shown to facilitate the irreversible catalytic hydrolysis of allyl esters. amelica.org

Nickel-Based Catalysts: Nickel complexes are being studied for their catalytic activity in reactions involving allyl esters, such as hydrosilylation. researchgate.net

Pallada-Diels-Alder Reaction: A novel palladium-catalyzed retro-Diels-Alder reaction has been reported for the cleavage of C(alkyl)–C(vinyl) bonds in aryl allyl ketones, demonstrating high functional group tolerance. nih.gov

Table 1: Comparison of Catalytic Systems for Allyl Ester Cleavage
Catalytic SystemKey FeaturesPotential AdvantagesReference
Co(II)/TBHP/(Me2SiH)2OCobalt-based, mild conditionsInexpensive, high efficiency, good chemoselectivity acs.org
Ru and Ru/Pd Dual SystemsHomogeneous ruthenium catalystsIrreversible hydrolysis amelica.org
Nickel ComplexesPhosphine-substituted α-diimine Ni precursorCatalyzes alkene hydrosilylation researchgate.net
Pallada-Diels-AlderPalladium-catalyzed C-C bond cleavageHigh functional group tolerance nih.gov

Expansion of Applications in Non-Peptidic Organic Synthesis and Materials Science

While this compound is primarily used in peptide synthesis, its potential extends to other areas of organic chemistry and the development of new materials. openaccessjournals.com The reactive allyl group and the chiral isoleucine core make it an attractive starting material for a variety of transformations.

Emerging Applications:

Ergogenic Supplements: Amino acids and their derivatives are recognized for their benefits as dietary supplements that can influence anabolic hormone secretion, provide fuel during exercise, and enhance mental performance. medchemexpress.com

Biomaterials: The rational design of biomaterials for applications like drug and vaccine delivery and tissue engineering is an expanding field. umd.edu The specific properties of amino acid derivatives can be harnessed to create materials with desired functionalities.

Therapeutic Interventions and Biodetection: Artificial zymogens, which can be synthesized using amino acid derivatives, have potential for therapeutic interventions and in biodetection platforms by controlling catalytic activity through enzyme activation cascades. acs.org

Rational Design of this compound Derivatives with Enhanced Reactivity Profiles

The "rational design" approach, which leverages a deep understanding of structure and mechanism, is being applied to modify this compound to create derivatives with improved properties. researchgate.net This involves targeted changes to the molecule to fine-tune its reactivity, solubility, or other characteristics.

Research Focus Areas:

Structure-Based Design: In the development of novel immunomodulators, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated. Chemical modifications to a template compound led to a significant increase in inhibitory activity against Janus kinase 3 (JAK3). researchgate.net

Solubility Enhancement: Lactoyl-isoleucine has been shown to be significantly more soluble than isoleucine at neutral pH, demonstrating how modification of the amino acid structure can improve its physical properties for applications like cell culture media. nih.gov

Peptide Ligand Design: Through computational and experimental methods, peptide ligands are being rationally designed for specific applications such as the purification of adeno-associated viruses via affinity chromatography. ucl.ac.uk

Table 2: Examples of Rationally Designed Amino Acid Derivatives
Derivative TypeDesign GoalObserved EnhancementReference
1H-pyrrolo[2,3-b]pyridine derivativesIncrease JAK3 inhibitory activityPotent and moderately selective JAK3 inhibition researchgate.net
Lactoyl-isoleucineImprove solubilityAt least nine times more soluble than isoleucine nih.gov
Peptide ligands for AAV purificationCreate effective affinity chromatography ligandsHigh binding capacity and product yields ucl.ac.uk

Integration with Flow Chemistry and Advanced High-Throughput Screening Methodologies

Modern chemical synthesis is increasingly benefiting from the integration of automated technologies like flow chemistry and high-throughput screening (HTS). rsc.org These approaches allow for rapid reaction optimization, increased efficiency, and the screening of large libraries of compounds.

Technological Integration:

Flow Chemistry: Continuous flow technology is a revolutionary approach in chemical synthesis that accelerates experimentation and improves efficiency. rsc.org It is being used for the optimization of reactions, such as nucleophilic aromatic substitutions, and for continuous synthesis in microfluidic reactors. nih.gov The development of immobilized catalytic systems is also crucial for successful flow chemistry applications. jst.go.jp

High-Throughput Screening (HTS): HTS is a key process in drug discovery for identifying "hits" from compound libraries. nih.gov It involves the miniaturization and parallelization of reactions and is used to accelerate the generation of diverse compound libraries and optimize reaction conditions. chemrxiv.org HTS is also being applied to the development of biomaterials and in developability assessments of potential antibody leads. umd.eduresearchgate.net

Q & A

Q. What are the critical steps for synthesizing H-Ile-OAll.TosOH, and how can purity be ensured?

Methodological Answer: Synthesis of this compound typically involves protecting L-isoleucine with an allyl ester group and stabilizing it with p-toluenesulfonic acid. Key considerations include:

  • Reagent Ratios : Optimize stoichiometry of L-isoleucine, allyl alcohol, and p-toluenesulfonic acid to minimize side products.
  • Reaction Conditions : Control temperature (e.g., 0–5°C for acid-sensitive intermediates) and solvent choice (e.g., dichloromethane for solubility).
  • Purity Assessment : Use HPLC (to quantify residual reactants) and 1H/13C NMR (to confirm structural integrity). Cross-validate with melting point analysis and literature data .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy : 1H NMR confirms allyl ester protons (δ 5.8–6.0 ppm) and TosOH aromatic protons (δ 7.2–7.8 ppm). 13C NMR verifies carbonyl (C=O) and sulfonate groups.
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak ([M+H]+) to confirm molecular weight.
  • FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1180 cm⁻¹ (sulfonate S=O) validate functional groups.
    Discrepancies between techniques should prompt re-crystallization or column purification .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Design a stability study with controlled variables:

  • Temperature : Compare degradation rates at 4°C, 25°C, and 40°C over 30 days.
  • Humidity : Test under anhydrous (desiccator) vs. humid (75% RH) conditions.
  • Analytical Endpoints : Monitor purity via HPLC and track decomposition products (e.g., free isoleucine via ninhydrin assay).
    Document findings using standardized tables (e.g., degradation half-life calculations) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during this compound characterization be resolved?

Methodological Answer: Contradictions often arise from impurities or solvent artifacts. Mitigation strategies include:

  • Replicate Experiments : Repeat synthesis and analysis to rule out procedural errors.
  • Cross-Validation : Combine NMR, X-ray diffraction (if crystalline), and elemental analysis.
  • Solvent Screening : Test solubility in alternative solvents (e.g., DMSO vs. CDCl₃) to identify solvent-induced shifts.
    For unresolved discrepancies, consult crystallography databases or computational modeling (e.g., DFT for expected spectral profiles) .

Q. What experimental design principles apply to optimizing this compound synthesis yields?

Methodological Answer: Adopt a Design of Experiments (DoE) framework:

  • Variables : Temperature, reaction time, catalyst concentration (e.g., DMAP).
  • Response Surface Methodology (RSM) : Use central composite design to model yield vs. variable interactions.
  • Statistical Validation : Perform ANOVA to identify significant factors (p < 0.05).
    Include negative controls (e.g., omitting TosOH) to confirm reaction necessity. Publish full protocols to enhance reproducibility .

Q. Which statistical methods are appropriate for analyzing yield variability in scaled-up synthesis?

Methodological Answer:

  • Descriptive Statistics : Calculate mean yield, standard deviation, and coefficient of variation across batches.
  • Multivariate Analysis : Use principal component analysis (PCA) to correlate yield outliers with process variables (e.g., impurity levels).
  • Bayesian Modeling : Predict optimal conditions by integrating prior synthesis data.
    Collaborate with statisticians to ensure robustness, per guidelines for ethical and rigorous study design .

Q. How can mechanistic studies elucidate this compound’s role in peptide coupling reactions?

Methodological Answer:

  • Kinetic Profiling : Monitor coupling efficiency (e.g., with Fmoc-protected amino acids) via UV-Vis or LC-MS.
  • Isotopic Labeling : Use 18O-labeled this compound to trace ester bond cleavage pathways.
  • Computational Chemistry : Simulate transition states (e.g., DFT) to identify rate-limiting steps.
    Compare results with alternative coupling agents (e.g., HOBt/DIC) to contextualize mechanistic advantages .

Data Presentation and Ethical Considerations

Q. What guidelines ensure rigorous reporting of this compound research?

Methodological Answer:

  • Structured Tables : Include columns for experimental parameters (e.g., solvent, yield), analytical data (e.g., NMR shifts), and statistical metrics.
  • Ethical Documentation : Disclose all negative results (e.g., failed syntheses) to prevent publication bias.
  • Supporting Information : Archive raw spectra, chromatograms, and computational input files in open-access repositories (e.g., OSF) for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.